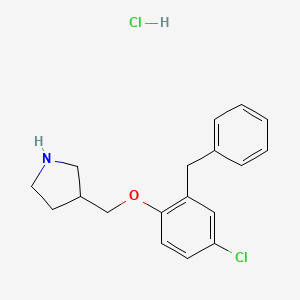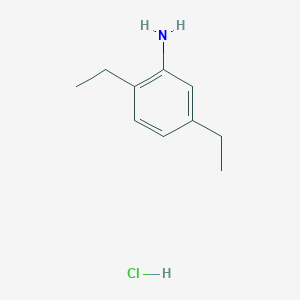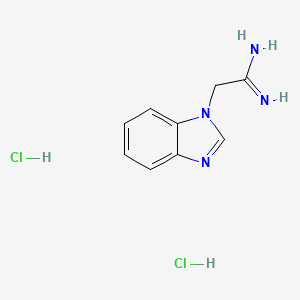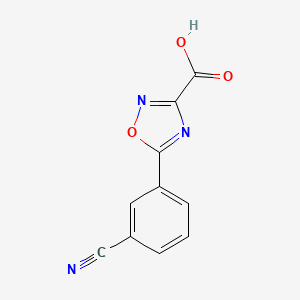
Chlorhydrate de 3-pyrrolidinylméthyl éther de 2-benzyl-4-chlorophényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reaction: The 2-benzyl-4-chlorophenyl ether is then reacted with pyrrolidine and formaldehyde in a Mannich reaction to introduce the pyrrolidinylmethyl group.
Conditions: This reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a catalyst.
Formation of the Hydrochloride Salt
Reaction: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Conditions: This step is typically performed in an aqueous solution.
Industrial Production Methods
In an industrial setting, the production of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Materials Science: Utilized in the development of new materials with specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps:
-
Formation of the Benzyl Chloride Intermediate
Reaction: Benzyl alcohol is reacted with thionyl chloride (SOCl₂) to form benzyl chloride.
Conditions: This reaction is usually carried out under reflux conditions.
-
Nucleophilic Substitution to Form the Ether
Reaction: The benzyl chloride intermediate is reacted with 4-chlorophenol in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-benzyl-4-chlorophenyl ether.
Conditions: This step is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the chlorophenyl group can yield the corresponding phenyl derivative.
-
Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Products: Substitution reactions can replace the chlorine atom with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions at room temperature or under reflux.
Reduction: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the benzyl and chlorophenyl groups can influence its binding affinity and specificity, while the pyrrolidinylmethyl ether moiety may affect its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether: The non-hydrochloride form of the compound.
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ketone: A ketone derivative with similar structural features.
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl alcohol: An alcohol derivative with potential differences in reactivity and solubility.
Uniqueness
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Propriétés
IUPAC Name |
3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-6-7-18(21-13-15-8-9-20-12-15)16(11-17)10-14-4-2-1-3-5-14;/h1-7,11,15,20H,8-10,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGEVLPTWGOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)





![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)


